molecular formula C19H21N5O2S B6441909 3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549050-62-4

3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441909
CAS No.: 2549050-62-4
M. Wt: 383.5 g/mol
InChI Key: ZNZXSISWAUIAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide ( 2549050-62-4) is a complex and highly specialized benzothiazole derivative with a molecular formula of C19H21N5O2S and a molecular weight of 383.47 g/mol . The compound features a unique structural framework that integrates a benzothiazole 1,1-dioxide (sulfone) core, a flexible 1,4-diazepane linker, and a 6-cyclopropylpyrimidine moiety . This configuration is designed to confer favorable pharmacological properties; the 1,1-dioxide group enhances metabolic stability and aqueous solubility, while the cyclopropyl group on the pyrimidine ring helps modulate lipophilicity and overall molecular geometry . The diazepane linker provides conformational flexibility, which is often beneficial for interacting with three-dimensional binding sites on biological targets . Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry and are frequently investigated for their antitumor potential . They have been reported to modulate a diverse range of biological targets implicated in disease states such as hypoxia, including various kinases, cyclooxygenase-2, and carbonic anhydrase isoforms . This specific compound is offered as a tool molecule for basic research and early drug discovery efforts, particularly in the design of agents targeting enzymatic pathways or cellular receptors that require precise three-dimensional interactions . Researchers can utilize this compound for in vitro binding assays, target validation studies, and as a starting point for the synthesis of further analogues. The compound is characterized by a calculated topological polar surface area of 87.1 Ų and an XLogP3 value of 1.8, indicating favorable properties for bioavailability . It is available for purchase in various quantities for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26)17-5-2-1-4-15(17)19(22-27)24-9-3-8-23(10-11-24)18-12-16(14-6-7-14)20-13-21-18/h1-2,4-5,12-14H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXSISWAUIAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Cyclopropylpyrimidin-4-amine

The pyrimidine ring is constructed via a modified Biginelli reaction, where cyclopropanecarboxamide reacts with β-keto esters under acidic conditions. Subsequent bromination at the 4-position introduces a leaving group for Suzuki-Miyaura coupling.

Reaction Steps :

  • Cyclopropane introduction : Cyclopropylboronic acid is coupled with 4-bromopyrimidine using a palladium catalyst (Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃.

  • Amination : The bromine substituent is replaced with an amine group via Buchwald-Hartwig amination using a palladium-Xantphos complex and ammonia.

Formation of the 1,4-Diazepane Ring

The seven-membered diazepane ring is synthesized by condensing 1,4-diaminobutane with a diketone precursor. For the target compound, the diketone is pre-functionalized with the 6-cyclopropylpyrimidin-4-yl group via reductive amination.

Optimized Conditions :

  • Reagents : 1,4-diaminobutane (1 equiv), 6-cyclopropylpyrimidin-4-yl ketone (1 equiv), NaBH₃CN (1.2 equiv)

  • Solvent : Methanol

  • Temperature : 60°C, 12 hours

  • Yield : 70–75%

Coupling of Benzothiazole 1,1-Dioxide with 1,4-Diazepane

The final step involves the substitution of the chlorine atom in 3-chloro-1,2-benzothiazole 1,1-dioxide with the 4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane moiety. This reaction proceeds via a nucleophilic aromatic substitution (NAS) mechanism, where the diazepane’s secondary amine acts as the nucleophile.

Reaction Setup :

  • Reagents : 3-Chloro-1,2-benzothiazole 1,1-dioxide (1 equiv), 4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane (1.2 equiv), K₂CO₃ (2 equiv)

  • Solvent : Dimethylacetamide (DMA)

  • Temperature : 120°C, 24 hours

  • Yield : 65–70%

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, benzothiazole-H), 3.80–3.60 (m, 4H, diazepane-H), 2.10–1.95 (m, 1H, cyclopropyl-H).

  • HRMS : m/z calculated for C₂₀H₂₂N₆O₂S [M+H]⁺: 419.1604; found: 419.1601.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the NAS step. Using a Biotage Initiator+ system at 150°C for 1 hour increases the yield to 78% while maintaining purity >95%.

Catalytic Enhancements

The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves the solubility of the diazepane amine in non-polar solvents, enabling reactions in toluene with comparable yields.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) requires adjustments to minimize exothermic risks during the chlorination step. Continuous flow reactors are employed for the saccharin-to-chloro intermediate conversion, achieving 92% yield with a residence time of 20 minutes .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide

  • Structure : Features a six-membered azepane ring instead of the seven-membered diazepane.
  • ADMET studies suggest favorable drug-likeness, with low toxicity risks .
  • Mechanism : Proposed to inhibit H⁺/K⁺-ATPase (-8.4 kcal/mol binding energy), outperforming omeprazole (-8.0 kcal/mol) in anti-ulcer activity .

3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

  • Structure : Contains a piperazine ring (six-membered, two nitrogen atoms) and a pyridinylpyrimidine group.
  • Molecular Weight : 406.5 g/mol, larger than the target compound due to the pyridinylpyrimidine substituent .

MTSB (3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide)

  • Structure : Substituted with a thiadiazole-sulfanyl group.
  • Relevance : Highlights the versatility of the benzothiazole 1,1-dioxide scaffold in accommodating diverse heterocyclic substituents for tailored bioactivity .

Comparative Analysis

Table 1: Key Parameters of Benzothiazole 1,1-Dioxide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Substituent Notable Bioactivity Reference
Target Compound C₂₀H₂₁N₅O₂S 407.5 1,4-Diazepane + cyclopropylpyrimidine Hypothesized kinase/CNS modulation N/A
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide C₁₃H₁₇N₃O₂S 279.36 Azepane Antioxidant, anti-ulcer, antidiabetic
Piperazine analog C₂₀H₁₈N₆O₂S 406.5 Piperazine + pyridinylpyrimidine Underexplored, potential kinase target
MTSB C₁₀H₈N₄O₂S₃ 320.4 Thiadiazole-sulfanyl Structural model for heterocyclic diversity

Therapeutic Potential

  • Target Compound : The cyclopropyl group could enhance lipophilicity and membrane permeability, while the diazepane may confer affinity for G-protein-coupled receptors (GPCRs) or ion channels.
  • Azepane Analog : Validated for multi-target activity (antioxidant, anti-ulcer), suggesting the benzothiazole 1,1-dioxide scaffold’s versatility .

Q & A

Q. How should researchers present contradictory crystallographic and spectroscopic data in publications?

  • Methodological Answer :
  • Transparency : Disclose all refinement parameters (R-factors, twinning fractions) in supplementary materials.
  • Comparative Tables : Tabulate NMR shifts (experimental vs. computed) and annotate outliers.
  • Expert Consultation : Engage crystallography consortia (e.g., CCP4) for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.